1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is a complex organic compound featuring sulfur and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrothiophene-1,1-dioxide with a suitable carbamodithioate precursor under controlled conditions. The reaction often requires the presence of a catalyst, such as a transition metal complex, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen atoms, potentially converting the sulfone groups to sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,1-dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfur atoms in the compound can form strong bonds with metal ions or other nucleophilic sites, potentially inhibiting enzyme activity or altering receptor function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxido-2,3-dihydrothiophene: A simpler analog that lacks the carbamodithioate group.
Tetrahydrothiophene-1,1-dioxide: Another related compound with similar sulfur-oxygen functionalities.
Carbamodithioates: A broader class of compounds that share the carbamodithioate functional group.
Uniqueness
1,1-Dioxido-2,3-dihydrothiophen-3-yl (1,1-dioxidotetrahydrothiophen-3-yl)methylcarbamodithioate is unique due to the combination of its sulfur-oxygen framework and the carbamodithioate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO4S4 |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) N-(1,1-dioxothiolan-3-yl)-N-methylcarbamodithioate |
InChI |
InChI=1S/C10H15NO4S4/c1-11(8-2-4-18(12,13)6-8)10(16)17-9-3-5-19(14,15)7-9/h3,5,8-9H,2,4,6-7H2,1H3 |
InChI Key |
HYXGXPXNFWQTCK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=S)SC2CS(=O)(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.